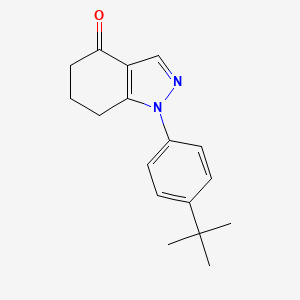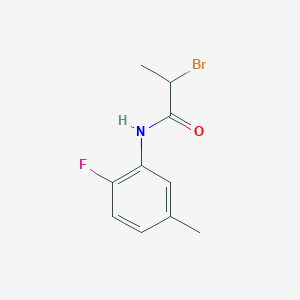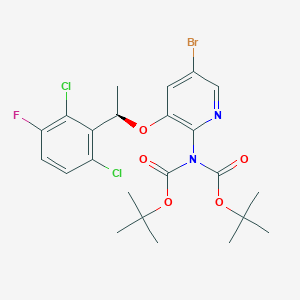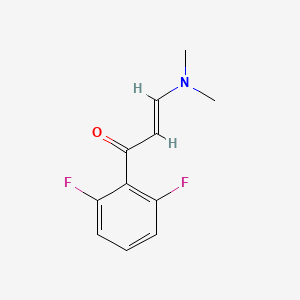
1-(4-Tert-butylphenyl)-1,5,6,7-tetrahydroindazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(4-Tert-butylphenyl)-1,5,6,7-tetrahydroindazol-4-one" belongs to a class of chemicals that are of interest due to their potential applications in various fields such as material science, pharmacology, and organic chemistry. Compounds with tert-butylphenyl groups and tetrahydroindazolone structures are investigated for their unique chemical and physical properties, which make them valuable for different synthetic applications and as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting with the preparation of the tert-butylphenyl moiety and the tetrahydroindazolone core, followed by their condensation. For instance, the synthesis of related pyrazole and pyrazolone derivatives has been achieved through reactions involving amination, cyclization, and condensation steps under specific conditions (Abonía et al., 2007).
Molecular Structure Analysis
Molecular structure analyses of similar compounds are typically performed using X-ray crystallography, which reveals the arrangement of atoms within the molecule and the presence of specific functional groups. These analyses provide insights into the stereochemistry and electronic structure of the compound, which are critical for understanding its reactivity and properties (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis of Antiinflammatory Compounds : Derivatives of 1-(4-Tert-butylphenyl)-1,5,6,7-tetrahydroindazol-4-one have been synthesized, showing significant antiinflammatory and analgesic activities in animal models (Mosti et al., 1987).
Ligand Development in Low-Coordinate Phosphorus Chemistry : Tetraarylphenyls, including derivatives of 1-(4-Tert-butylphenyl), have been used as ligands for synthesizing compounds with low-coordinate phosphorus centers (Shah et al., 2000).
Organometallic Reactions : Tetrakis[bis(trimethylsilyl)methyl]diindane(4) reacts with tert-butyl isonitriles forming adducts that maintain the In-In single bond, demonstrating applications in organometallic chemistry (Uhl et al., 1998).
Synthesis of Biologically Active Compounds : Derivatives of 1-(4-Tert-butylphenyl) have been used in the synthesis of bioactive compounds, particularly benzimidazole compounds, indicating its utility in medicinal chemistry (Liu Ya-hu, 2010).
Material Science and Nanotechnology
Development of Light-Emitting Materials : Derivatives of 1-(4-Tert-butylphenyl) are used in the synthesis of novel green light-emitting 1,3,4-oxadiazoles for applications in light-emitting devices (Pujar et al., 2017).
Electroluminescence in Novel Compounds : N-substituted tetraphenylethene-based benzimidazoles, including derivatives with 4-(tert-butyl)phenyl, have been synthesized for their aggregation-induced emission, mechanochromism, and blue electroluminescence properties (Zhang et al., 2018).
Biological Studies
- Investigation in DNA/Protein Binding and Anticancer Activity : Schiff base ligands including benzylidene(4-tert-butylphenyl)amine derivatives have been synthesized and studied for their DNA/protein binding capabilities and potential anticancer activities (Mukhopadhyay et al., 2015).
Environmental and Analytical Chemistry
- Human Biomonitoring and Environmental Analysis : The exposure to fragrance chemicals like 2-(4-tert-butylbenzyl)propionaldehyde (related to tert-butylphenyl compounds) has been monitored using human urine samples, demonstrating applications in environmental health and analytical chemistry (Scherer et al., 2020).
properties
IUPAC Name |
1-(4-tert-butylphenyl)-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20)14(15)11-18-19/h7-11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWSFPLKUDVAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate](/img/structure/B2490229.png)
![methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2490230.png)
![1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one](/img/structure/B2490231.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)






![1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine](/img/structure/B2490246.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)